3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine structure. This compound is notable for its potential as a protein kinase inhibitor, particularly in the context of cancer treatment and other hyperproliferative diseases. The trifluoromethyl and bromo substituents enhance its pharmacological properties, making it an interesting target for drug discovery.
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine falls under the classification of small organic molecules used primarily in medicinal chemistry. It is categorized as a heterocyclic aromatic compound due to its distinct ring structure containing nitrogen atoms.
The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves advanced organic synthesis techniques. Key methods include:
Technical details regarding these reactions indicate that potassium carbonate is commonly used as a base in an acetonitrile-water solvent mixture .
The molecular structure of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine can be represented as follows:
The structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and the presence of functional groups.
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine participates in various chemical reactions relevant to its role as a kinase inhibitor:
The mechanism of action of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine primarily involves its interaction with specific protein kinases. It binds to the ATP-binding site of these kinases, inhibiting their activity and disrupting signaling pathways that promote cell proliferation.
Data from molecular docking studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding interactions with key residues in the kinase active site, thereby increasing the compound's potency as an inhibitor .
Relevant data from studies indicate that modifications to the imidazo[1,2-b]pyridazine core can significantly impact both physical properties and biological activity.
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has several scientific applications:
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms. This nitrogen-rich architecture confers exceptional physicochemical properties, including a high dipole moment (~4.22 D) that enhances target binding through dipole-dipole interactions and π-stacking capabilities. The scaffold's synthetic accessibility via condensation between 3-aminopyridazines and α-halo carbonyl compounds enables extensive functionalization at all C–H positions using modern techniques like cross-coupling, nucleophilic aromatic substitution, and metal-free oxidative coupling reactions [1].
Compared to carbocyclic analogs, the pyridazine ring's embedded sp² nitrogen atoms significantly improve aqueous solubility and reduce toxicity profiles—critical factors in pharmacokinetic optimization. These nitrogen atoms serve as strong hydrogen-bond acceptors, facilitating interactions with biological targets while maintaining favorable membrane permeability [7]. The scaffold's structural versatility is evidenced by its presence in FDA-approved kinase inhibitors: ponatinib (chronic myeloid leukemia) and risdiplam (spinal muscular atrophy) exemplify its therapeutic relevance. Additionally, gandotinib (JAK2 inhibitor) has advanced to Phase II clinical trials for myeloproliferative disorders, validating the scaffold's drug development potential [1] [3].
Table 1: Comparative Analysis of Imidazo[1,2-b]pyridazine and Related Scaffolds
Scaffold | Dipole Moment (D) | cLogP | Hydrogen-Bond Acceptors | Topological PSA (Ų) |
---|---|---|---|---|
Imidazo[1,2-b]pyridazine | 4.22 | -0.51 | 3 | 25.8 |
Imidazo[1,2-a]pyridine | 3.95 | 1.02 | 2 | 25.6 |
Benzimidazole | 2.24 | 1.34 | 2 | 28.7 |
Indole | 2.11 | 2.14 | 1 | 15.8 |
The scaffold demonstrates extraordinary therapeutic breadth, with derivatives exhibiting activities spanning anticancer, antimicrobial, antiviral, antidiabetic, and central nervous system applications. In neuropharmacology, imidazo[1,2-b]pyridazine derivatives modulate GABAA receptors for anxiolytic effects and inhibit sphingomyelinase 2—a promising Alzheimer's disease target [1]. Its capacity for bioisosteric replacement of phenyl, pyrimidine, or imidazo[1,2-a]pyridine rings while improving ADMET properties underpins its strategic value in molecular design [7].
Halogen atoms—particularly bromine—and trifluoromethyl groups serve as critical structural elements in optimizing drug-like properties. The bromine atom at the C3 position of imidazo[1,2-b]pyridazine derivatives functions as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) enabling rapid diversification for structure-activity relationship (SAR) exploration. Bromination also enhances target binding through halogen bonding with carbonyl groups and nitrogen atoms in protein binding pockets, with bond strengths ranging from 1–2 kcal/mol—sufficient to improve binding affinity and selectivity [3] [6].
The trifluoromethyl group (-CF3) exerts multifaceted effects on molecular properties:
In the specific context of imidazo[1,2-b]pyridazines, C2-trifluoromethyl substitution has demonstrated profound effects on kinase inhibition potency. For PIM1 kinase inhibitors, -CF3 at this position improved IC50 values by >10-fold compared to methyl analogs through hydrophobic pocket occupancy and electronic effects on the heterocyclic π-system [1]. Similarly, in JAK2 inhibitors, this substitution reduced off-target activity while maintaining >90% plasma protein binding—optimizing tissue distribution profiles [9].
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (CAS 1260817-66-0) integrates the privileged imidazo[1,2-b]pyridazine core with strategically positioned bromo and trifluoromethyl substituents, creating a polyfunctional building block for drug discovery. The compound's molecular formula (C7H3BrF3N3) and weight (266.02 g/mol) reflect its balanced size for lead-like properties (MW < 350) while retaining sufficient complexity for target engagement. Commercial sourcing data indicates consistent availability in research quantities (≥96% purity) with specialized handling protocols reflecting its stability under inert atmospheres at 2–8°C [2] [4] [5].
Table 2: Physicochemical Profile of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 266.02 g/mol | — | Optimal for fragment-based screening |
LogP | 2.51 | Computational | Balanced lipophilicity for membrane permeability |
Topological PSA | 30.19 Ų | Computational | Moderate passive diffusion potential |
Hydrogen Bond Acceptors | 3 | — | Target interaction capability |
Hydrogen Bond Donors | 0 | — | Favorable for BBB penetration |
Rotatable Bonds | 0 | — | Reduced conformational entropy penalty |
Purity | ≥96% | HPLC | Suitable for medicinal chemistry applications |
The compound's synthetic utility derives from three reactive domains:
Current research focuses on derivatizing this core for kinase inhibitor development, particularly targeting PIM, TYK2, and JAK families where the scaffold has established precedence. Computational modeling predicts favorable binding to ATP pockets through hinge region interactions, with the trifluoromethyl group occupying hydrophobic subpockets conserved across these targets [9]. The compound's crystalline nature (as evidenced by melting point determination in analogs) further enhances its developability by facilitating purification and formulation processes—addressing a critical challenge in industrial production [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7